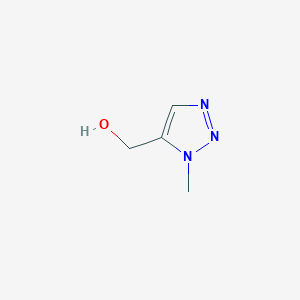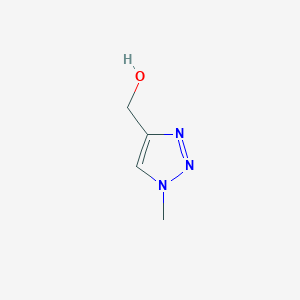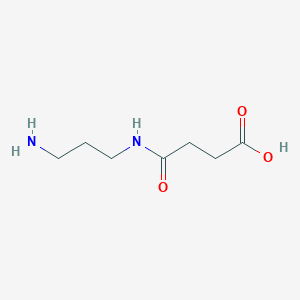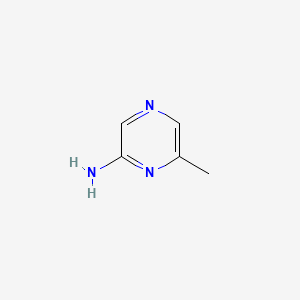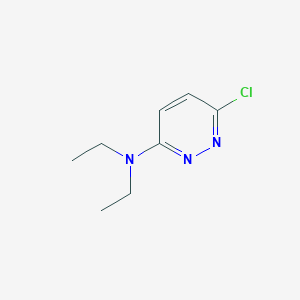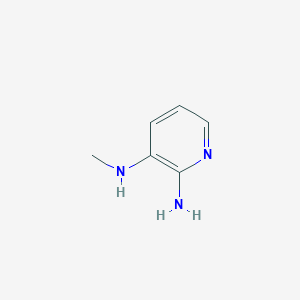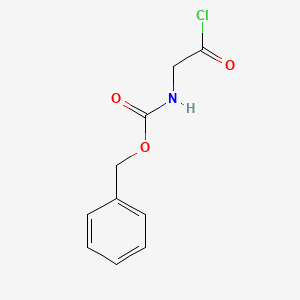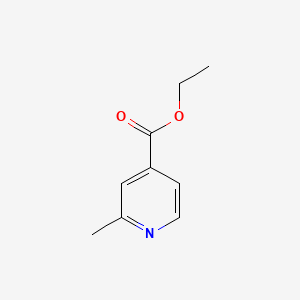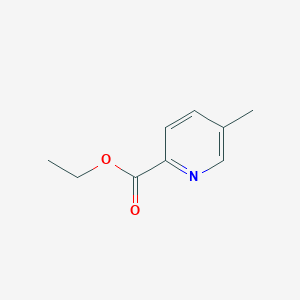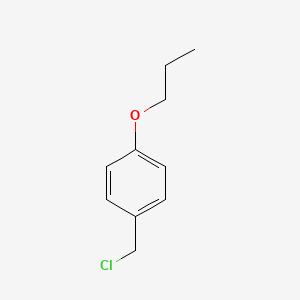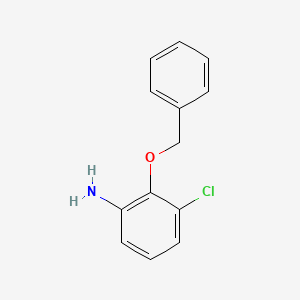
2-(Benzyloxy)-3-chloroaniline
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the mechanism, the products formed, and the yield of the product .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
2-(Benzyloxy)-3-chloroaniline has been explored in the synthesis of biologically active compounds. For instance, its derivatives, synthesized through various chemical reactions, have shown significant antibacterial activity against bacteria like Escherichia coli and Staphylococcus aureus (Hawaiz & Samad, 2012).
Safe and Convenient Synthesis
The compound has been the subject of studies aiming to develop safe, convenient, and large-scale synthesis methods. A notable example is the reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl2, which results in high-yield, high-purity 2-(Benzyloxy)-3-chloroaniline, suitable for kilogram-scale synthesis (Chen, Nilsen, Choudhury & Sorgi, 2008).
Environmental Science and Technology
Research in environmental science has included the study of chloroaniline-based compounds, like 2-(Benzyloxy)-3-chloroaniline, as contaminants in aquatic and terrestrial environments. These studies focus on their biodegradation in different environmental conditions, offering insights into potential bioremediation strategies (Kuhn & Suflita, 1989).
Crystallography and Structural Analysis
2-(Benzyloxy)-3-chloroaniline has been used in crystallographic studies to understand molecular structures and interactions. For instance, its derivatives have been analyzed for their crystal and molecular structures, revealing insights into molecular planarity and intermolecular forces (Chen, Xu, Liu & Xu, 1995).
Photophysical Properties
The compound has been used in the study of photophysical properties, particularly in the context of luminescence. Research on lanthanide coordination compounds, for instance, has utilized derivatives of 2-(Benzyloxy)-3-chloroaniline to test the influence of electron-releasing or withdrawing substituents on luminescent properties (Sivakumar, Reddy, Cowley & Vasudevan, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYGYYBYROQCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-chloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




